An In-Depth Technical Guide to 2-Chloro-4-nitrophenyl isothiocyanate: Properties, Reactivity, and Applications in Covalent Labeling
An In-Depth Technical Guide to 2-Chloro-4-nitrophenyl isothiocyanate: Properties, Reactivity, and Applications in Covalent Labeling
This guide provides a comprehensive technical overview of 2-chloro-4-nitrophenyl isothiocyanate, a valuable reagent for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, explore the nuances of its reactivity, and provide practical insights into its application as a covalent labeling agent.
Introduction: A Versatile Electrophile for Bioconjugation
2-Chloro-4-nitrophenyl isothiocyanate is a heterocyclic compound featuring a highly reactive isothiocyanate (-N=C=S) functional group. The presence of both a chloro and a nitro group on the phenyl ring significantly influences its electronic properties, rendering the isothiocyanate carbon exceptionally electrophilic. This heightened reactivity makes it a potent tool for the covalent modification of nucleophilic residues in biomolecules, particularly the thiol groups of cysteine and the amine groups of lysine. Its utility spans from a fundamental building block in the synthesis of novel bioactive molecules to a sophisticated probe for exploring protein structure and function.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of a reagent is paramount for its effective use in experimental design.
Table 1: Physicochemical Properties of 2-Chloro-4-nitrophenyl isothiocyanate
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-1-isothiocyanato-4-nitrobenzene | [2] |
| CAS Number | 23165-64-2 | [2][3] |
| Molecular Formula | C₇H₃ClN₂O₂S | [2][4] |
| Molecular Weight | 214.63 g/mol | [2][4] |
| Appearance | Pale yellow to yellow or brown crystals/powder | |
| Melting Point | 95-99 °C | [1] |
| Solubility | Soluble in many organic solvents such as DMSO and DMF. |
Spectroscopic Characterization:
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Infrared (IR) Spectroscopy: The IR spectrum of 2-chloro-4-nitrophenyl isothiocyanate is characterized by a strong, broad absorption band in the region of 2100-2200 cm⁻¹, which is indicative of the asymmetric stretching vibration of the -N=C=S group. Other significant peaks include those corresponding to the aromatic C-H stretching, C=C ring stretching, and the symmetric and asymmetric stretching of the nitro group (-NO₂).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns of the three aromatic protons are influenced by the positions of the chloro, nitro, and isothiocyanate groups.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbon of the isothiocyanate group is notably deshielded and can sometimes be broad, appearing in the range of δ 130-140 ppm.[5] The aromatic carbons will resonate in the typical downfield region, with their specific shifts dictated by the electronic effects of the substituents.[6]
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Chemical Reactivity and Mechanism
The cornerstone of 2-chloro-4-nitrophenyl isothiocyanate's utility lies in the electrophilicity of the central carbon atom of the isothiocyanate group. This carbon is susceptible to nucleophilic attack, primarily by soft nucleophiles like thiols and amines.
The electron-withdrawing nature of the nitro (-NO₂) and chloro (-Cl) groups on the phenyl ring plays a crucial role in enhancing this electrophilicity. These groups pull electron density away from the aromatic ring and, by extension, from the isothiocyanate moiety, making the carbon atom more electron-deficient and thus more reactive towards nucleophiles.
Reaction with Nucleophiles:
The general mechanism involves the attack of a nucleophile (e.g., the thiolate anion of a cysteine residue or the primary amine of a lysine residue) on the electrophilic carbon of the isothiocyanate. This leads to the formation of a thiourea (from amines) or a dithiocarbamate (from thiols) linkage.
This covalent modification is generally stable, making this reagent an excellent choice for irreversible labeling of biomolecules. The reaction is typically carried out under slightly basic conditions (pH 7.5-9.0) to ensure the deprotonation of the nucleophilic groups (e.g., thiol to thiolate), which significantly increases their reactivity.
Application in Covalent Protein Labeling: A Step-by-Step Protocol
Covalent labeling is a powerful technique to study protein structure, function, and interactions.[7][8] 2-Chloro-4-nitrophenyl isothiocyanate can be employed as a covalent probe to identify accessible cysteine or lysine residues on a protein's surface.
Experimental Workflow:
Detailed Protocol for Covalent Labeling of a Protein:
This protocol is an adapted guideline and should be optimized for the specific protein of interest.
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Protein Preparation:
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The protein of interest should be purified to a high degree of homogeneity.
-
Perform a buffer exchange into an amine-free buffer (e.g., PBS or HEPES) at a pH between 7.5 and 8.5. Buffers containing primary amines, such as Tris, will compete with the protein for the labeling reagent and must be avoided.
-
The protein concentration should ideally be in the range of 1-10 mg/mL.
-
-
Reagent Preparation:
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Prepare a stock solution of 2-chloro-4-nitrophenyl isothiocyanate (e.g., 10-100 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This solution should be prepared fresh before each use, as isothiocyanates can be sensitive to moisture.
-
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Labeling Reaction:
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Add a 10- to 20-fold molar excess of the 2-chloro-4-nitrophenyl isothiocyanate stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle mixing. The reaction time may need to be optimized.
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-
Quenching the Reaction:
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To stop the labeling reaction, add a small molecule nucleophile, such as dithiothreitol (DTT) or β-mercaptoethanol, to a final concentration of 10-20 mM to quench any unreacted isothiocyanate.
-
-
Removal of Excess Reagent:
-
Remove the unreacted reagent and byproducts by dialysis against a suitable buffer or by using a desalting column (gel filtration).
-
-
Analysis of Labeling:
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The extent of labeling can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the labeled protein to the unlabeled control.
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The site(s) of modification can be identified by peptide mapping using LC-MS/MS analysis after proteolytic digestion of the labeled protein.
-
SDS-PAGE analysis can also provide a qualitative assessment of the labeling.
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Safety and Handling
2-Chloro-4-nitrophenyl isothiocyanate is a hazardous substance and must be handled with appropriate safety precautions.
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GHS Hazard Statements: Causes severe skin burns and eye damage.[2]
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents.
Conclusion
2-Chloro-4-nitrophenyl isothiocyanate is a powerful and versatile tool for chemical biology and drug discovery. Its enhanced electrophilicity, a direct consequence of its substitution pattern, allows for efficient and specific covalent modification of proteins and other biomolecules. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its successful application in research and development.
References
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PubChem. (n.d.). 2-Chloro-4-nitrophenyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Megazyme. (2019). 2-Chloro-4-nitrophenyl-α-mannotetraoside (Lot 181104). Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-nitrophenyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
- Sauthof, L., et al. (2017). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Journal of The American Society for Mass Spectrometry, 28(11), 2289–2309.
- Mendoza, V. L., & Vachet, R. W. (2009). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews, 28(5), 785–815.
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
- Ogilvie, J. W., Tildon, J. T., & Strauch, B. S. (1964).
- Singh, R., et al. (2014).
- Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. The Journal of Physical Chemistry A, 119(4), 673–684.
- Nakamura, Y., et al. (2011). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 49(1), 11–19.
- Giles, G. I., & Jacob, C. (2002). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR.
- Ogilvie, J. W., Tildon, J. T., & Strauch, B. S. (1964).
- Ašperger, S., et al. (1984). The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. Journal of the Chemical Society, Perkin Transactions 2, (4), 541–544.
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ResearchGate. (n.d.). Reactions of Thiols. Retrieved from [Link]
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